tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or manganese oxides can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of an ethyl group.
Tert-butyl (3R,4S)-3-methyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity compared to its analogs. The specific stereochemistry (3R,4S) also plays a crucial role in its biological activity and interactions with molecular targets.
Biological Activity
Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate, also known as trans-1-Boc-3-ethyl-4-hydroxypyrrolidine, is a compound with significant biological relevance due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1228880-43-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective properties, potentially through the modulation of oxidative stress pathways and inflammation in neural cells.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antioxidant Activity : It has been observed to reduce oxidative stress markers in cell cultures, indicating potential as an antioxidant agent.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by influencing cytokine production in various cell types.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that treatment with the compound resulted in:
- Increased Cell Viability : Cell viability improved significantly when treated with the compound alongside Aβ compared to Aβ treatment alone.
- Reduced TNF-α Production : The compound effectively reduced TNF-α levels in treated astrocytes, suggesting a mechanism for its anti-inflammatory effects.
Study 2: Enzymatic Inhibition
Another study investigated the inhibitory effects of this compound on specific enzymes involved in neurotransmitter metabolism. Results showed:
- IC50 Values : The compound exhibited competitive inhibition with IC50 values indicative of moderate potency against targeted enzymes.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLFOQRAQOJJDD-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.